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Compound of Interest

Compound Name: Pik-294

Cat. No.: B1684647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PIK-294, a potent and selective

inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K). This document

details its biochemical and cellular activity, the signaling pathways it modulates, and the

experimental methodologies used for its characterization.

Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a

multitude of cellular processes, including cell growth, proliferation, differentiation, survival, and

motility. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a

regulatory subunit (p85). The p110δ isoform is predominantly expressed in hematopoietic cells

and is a key component of the B-cell receptor and T-cell receptor signaling pathways, making it

an attractive therapeutic target for autoimmune diseases, inflammatory conditions, and

hematological malignancies.

PIK-294 is a small molecule inhibitor that exhibits high selectivity for the p110δ isoform. Its

ability to specifically target p110δ minimizes off-target effects that are often associated with

pan-PI3K inhibitors, offering a more favorable therapeutic window.
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PIK-294 demonstrates potent and selective inhibition of the p110δ isoform of PI3K. The

inhibitory activity of PIK-294 has been quantified using various biochemical and cellular

assays.

Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of PIK-294 against the four class I

PI3K isoforms. For comparative purposes, data for the pan-PI3K inhibitor Wortmannin and the

p110δ-selective inhibitor Idelalisib (CAL-101) are also included.

Inhibitor
p110α IC₅₀
(nM)

p110β IC₅₀
(nM)

p110γ IC₅₀
(nM)

p110δ IC₅₀
(nM)

Reference(s
)

PIK-294 10,000 490 160 10 [1][2]

Wortmannin ~5 ~5 ~5 ~5 [3][4]

Idelalisib

(CAL-101)
820 - 8600 565 - 4000 89 - 2100 2.5 - 19 [5][6][7][8]

Physicochemical Properties of PIK-294
Property Value Reference(s)

Molecular Formula C₂₈H₂₃N₇O₂ [1]

Molecular Weight 489.53 g/mol [1]

Appearance
White to off-white crystalline

solid
[9][10]

Solubility Soluble in DMSO [2][9]

CAS Number 900185-02-6 [1][9]

Signaling Pathways and Mechanism of Action
PIK-294 exerts its effects by competitively inhibiting the ATP-binding site of the p110δ catalytic

subunit of PI3K. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate

(PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The
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reduction in PIP3 levels leads to the downstream inactivation of the PI3K/AKT/mTOR signaling

pathway.
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Figure 1: Simplified PI3K/p110δ signaling pathway and the inhibitory action of PIK-294.

Experimental Protocols
The characterization of PIK-294 involves a series of biochemical and cellular assays to

determine its potency, selectivity, and mechanism of action.

Biochemical Assay: Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET)
This assay measures the enzymatic activity of p110δ by detecting the production of ADP.

Principle: The Adapta™ Universal Kinase Assay is a TR-FRET-based immunoassay. A

Europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. In

the absence of ADP produced by the kinase reaction, the tracer binds to the antibody, resulting

in a high TR-FRET signal. ADP produced by p110δ displaces the tracer, leading to a decrease

in the TR-FRET signal.

Detailed Methodology:

Reagent Preparation:

Prepare a 2X kinase/substrate solution containing the p110δ/p85α enzyme complex and

the lipid substrate (e.g., PIP2:PS) in the appropriate kinase buffer (e.g., 50 mM HEPES pH

7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS).

Prepare a 4X ATP solution in the kinase buffer.

Prepare serial dilutions of PIK-294 in DMSO, and then dilute further in the kinase buffer to

a 4X final concentration.

Prepare the detection mix containing Eu-labeled anti-ADP antibody, Alexa Fluor® 647-

labeled ADP tracer, and EDTA in TR-FRET dilution buffer.

Assay Procedure (384-well plate format):
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Add 2.5 µL of the 4X PIK-294 dilution or DMSO (control) to the assay wells.

Add 5 µL of the 2X kinase/substrate solution to all wells.

Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution to all wells.

Incubate the plate at room temperature for 60 minutes.

Stop the reaction by adding 5 µL of the detection mix.

Incubate the plate at room temperature for 30-60 minutes, protected from light.

Data Acquisition and Analysis:

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm

and 615 nm.

Calculate the emission ratio (665 nm / 615 nm).

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data

to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Assay: Western Blot for Phospho-Akt
This assay determines the ability of PIK-294 to inhibit the PI3K pathway in a cellular context by

measuring the phosphorylation of a key downstream effector, Akt.

Principle: Cells are treated with PIK-294, and then stimulated to activate the PI3K pathway. Cell

lysates are then subjected to SDS-PAGE and Western blotting to detect the levels of

phosphorylated Akt (p-Akt) at Ser473 or Thr308, as well as total Akt as a loading control.

Detailed Methodology:

Cell Culture and Treatment:

Plate cells (e.g., a hematopoietic cell line) in appropriate growth medium and allow them to

adhere or grow to a suitable confluency.

Serum-starve the cells for 4-16 hours to reduce basal PI3K pathway activity.
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Pre-treat the cells with various concentrations of PIK-294 or DMSO (vehicle control) for 1-

2 hours.

Stimulate the cells with a suitable agonist (e.g., a growth factor like IGF-1 or a cytokine) for

10-30 minutes to activate the PI3K pathway.

Cell Lysis and Protein Quantification:

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Clarify the lysates by centrifugation and collect the supernatant.

Determine the protein concentration of each lysate using a BCA or Bradford assay.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473 or

Thr308) overnight at 4°C.

Wash the membrane with TBST and incubate with an HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

Data Analysis:
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Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein

loading.

Quantify the band intensities using densitometry software.

Normalize the p-Akt signal to the total Akt signal for each sample.

Plot the normalized p-Akt levels against the inhibitor concentration to determine the

cellular IC₅₀.

Mandatory Visualizations
Experimental Workflow for Kinase Inhibitor Profiling
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Figure 2: General experimental workflow for the screening and profiling of kinase inhibitors.

Logical Relationship of Selective Inhibition
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Figure 3: Logical diagram illustrating the selective inhibition of p110δ by PIK-294.

Conclusion
PIK-294 is a valuable research tool for investigating the role of p110δ in various physiological

and pathological processes. Its high selectivity makes it a superior probe compared to pan-

PI3K inhibitors for dissecting the specific functions of the p110δ isoform. The data and

protocols presented in this guide provide a solid foundation for researchers and drug

development professionals working with PIK-294 and other selective PI3K inhibitors. Further in

vivo studies are warranted to fully elucidate the therapeutic potential of targeting p110δ with

inhibitors like PIK-294.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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